molecular formula C11H13BrO B1523662 1-(3-Bromophenyl)-3-methylbutan-1-one CAS No. 857803-65-7

1-(3-Bromophenyl)-3-methylbutan-1-one

Cat. No. B1523662
CAS RN: 857803-65-7
M. Wt: 241.12 g/mol
InChI Key: YVWRKWALPWQASN-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-methylbutan-1-one, or 1-BP-3MB, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid, with a boiling point of 110°C and a melting point of -17°C. It is soluble in water and has a molecular weight of 224.1 g/mol. It is a relatively simple compound to synthesize, and is generally available in both commercial and laboratory settings.

Scientific Research Applications

Synthesis and Characterization

1-(3-Bromophenyl)-3-methylbutan-1-one serves as a precursor in the synthesis of various chemical compounds. For instance, the autoxidation of optically active bromo derivatives can lead to enantiomerically enriched products, showcasing the utility of brominated compounds in stereoselective synthesis (Howard, Chenier, & Holden, 1977). Additionally, the modification of steroids through bromination illustrates the role of brominated intermediates in steroid chemistry (Takahashi & Satoh, 1976).

Chemical Reactions and Mechanisms

The compound has been involved in the study of chemical reactions and mechanisms. For example, the synthesis and investigation of triazoles via alkylation reactions highlight the versatility of brominated compounds in the formation of heterocyclic structures (Suhak, Panasenko, & Knysh, 2015). Similarly, the development of α-methylenebutyrolactone synthesis using brominated intermediates demonstrates their importance in organic synthesis (MatsudaIsamu, 1978).

Biological and Medicinal Chemistry

Although specific biological applications of 1-(3-Bromophenyl)-3-methylbutan-1-one itself may not be directly cited, the investigation of related bromo compounds in biological contexts suggests potential avenues for exploration. For example, studies on the synthesis, crystal structure, and biological activity screening of novel compounds containing bromo groups point towards the relevance of brominated compounds in medicinal chemistry (Yancheva et al., 2015).

Material Science and Surface Chemistry

The compound's derivatives have implications in material science and surface chemistry, as seen in the study of surface behavior of bromoalkane mixtures, providing insights into thermodynamic properties at interfaces (Giner et al., 2005).

Energy and Fuel Research

Research on biofuels has explored derivatives of bromo compounds for their potential as anti-knock additives in fuels, indicating the broader applicability of such compounds in energy-related applications (Mack et al., 2014).

properties

IUPAC Name

1-(3-bromophenyl)-3-methylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWRKWALPWQASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707701
Record name 1-(3-Bromophenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)-3-methylbutan-1-one

CAS RN

857803-65-7
Record name 1-(3-Bromophenyl)-3-methyl-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857803-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-methylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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